Virginiamycin M1-d2 is a stable isotope-labeled derivative of Virginiamycin M1, a macrolide antibiotic produced by the bacterium Streptomyces virginiae. This compound belongs to the virginiamycin family, which is known for its synergistic antibacterial properties, particularly against Gram-positive bacteria. Virginiamycin M1-d2 is utilized primarily in pharmaceutical analytical testing and research applications due to its ability to serve as a reference standard for quantifying the parent compound in various samples.
The synthesis of Virginiamycin M1-d2 involves isotopic labeling, which enhances its utility in analytical chemistry. The stable isotope labeling typically incorporates deuterium atoms into the molecular structure of Virginiamycin M1. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
The synthetic route often includes:
Virginiamycin M1-d2 has a complex molecular structure characterized by a macrocyclic lactone ring. Its molecular formula is , with a molecular weight of approximately 327.23 g/mol . The presence of deuterium atoms modifies its physical and chemical properties compared to the non-labeled version.
Virginiamycin M1-d2 can undergo various chemical reactions typical of macrolide antibiotics. These include:
The reduction process often involves enzymatic pathways where specific reductases from Streptomyces species convert Virginiamycin M1 into less active forms, such as 16-R-dihydrovirginiamycin .
Virginiamycin M1-d2 functions by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, blocking peptide bond formation between amino acids during translation. This action is reversible, allowing for potential recovery of bacterial function if the antibiotic concentration decreases.
The mechanism involves:
Virginiamycin M1-d2 finds extensive use in scientific research, particularly in:
CAS No.:
CAS No.:
CAS No.: 2514-52-5